molecular formula C13H15N3O B13528519 2-(Piperidin-3-yloxy)quinoxaline

2-(Piperidin-3-yloxy)quinoxaline

Cat. No.: B13528519
M. Wt: 229.28 g/mol
InChI Key: YUVUJOQVCDAQKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperidin-3-yloxy)quinoxaline is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It belongs to the quinoxaline family, a privileged scaffold known for its broad spectrum of pharmacological activities . The molecular framework consists of a quinoxaline core, which is a benzene ring fused to a pyrazine, linked via an oxygen bridge to a piperidine ring . This structure offers researchers a versatile template for developing novel bioactive molecules. The primary research value of this compound lies in its potential as a core building block for developing therapeutic agents. Quinoxaline derivatives are extensively investigated for their antiproliferative and anticancer properties . Recent studies on novel quinoxaline-based compounds have demonstrated potent activity against various cancer cell lines, including PC-3, Hela, HCT-116, and MCF-7, with some derivatives showing efficacy comparable to doxorubicin . The quinoxaline moiety can interact with critical biological targets; for instance, some derivatives have been identified as inhibitors of HDAC-6 by binding to its zinc finger ubiquitin-binding domain (Zf-UBD) . Furthermore, the structural features of this compound make it a candidate for exploration as a type III receptor tyrosine kinase inhibitor , as similar compounds have been patented for such applications . Beyond oncology, this scaffold holds promise in infectious disease research. Specific quinoxaline and quinoxaline 1,4-di-N-oxide derivatives exhibit potent antimycobacterial activity against Mycobacterium tuberculosis , highlighting the scaffold's relevance in developing new anti-tuberculosis treatments . The piperidine moiety is a common pharmacophore in drug discovery, and its incorporation into the quinoxaline structure may influence the compound's pharmacokinetic properties and target binding affinity. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

2-piperidin-3-yloxyquinoxaline

InChI

InChI=1S/C13H15N3O/c1-2-6-12-11(5-1)15-9-13(16-12)17-10-4-3-7-14-8-10/h1-2,5-6,9-10,14H,3-4,7-8H2

InChI Key

YUVUJOQVCDAQKS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)OC2=NC3=CC=CC=C3N=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-3-yloxy)quinoxaline typically involves the reaction of quinoxaline derivatives with piperidine. One common method is the nucleophilic substitution reaction where a quinoxaline derivative with a leaving group (such as a halide) reacts with piperidine under basic conditions. The reaction can be carried out in solvents like ethanol or acetonitrile at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-3-yloxy)quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with hydroxyl or carbonyl groups, while reduction may produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of quinoxaline derivatives .

Scientific Research Applications

2-(Piperidin-3-yloxy)quinoxaline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Piperidin-3-yloxy)quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Similar Quinoxaline Derivatives

Quinoxaline derivatives exhibit structure-dependent bioactivity. Below, 2-(Piperidin-3-yloxy)quinoxaline is compared to structurally related compounds based on substituent type, position, and pharmacological properties.

2-Aryl-Substituted Quinoxalines
Compound Substituent Activity (IC₅₀) Selectivity (Cancer vs. Normal Cells) Reference
2-(8-Methoxycoumarin-3-yl)quinoxaline (3b) 8-Methoxycoumarin-3-yl 1.85 mM (MCF-7 breast cancer) IC₅₀ = 33.7 mM (MCF-10A normal cells)
2-(5-Bromo-8-methoxycoumarin)quinoxaline (5) Brominated coumarin 55.0 mM (MCF-7) Not reported
2-(4-Chlorophenyl)-3-phenylquinoxaline 4-Chlorophenyl + 3-phenyl Not reported (structural analog) N/A

Key Findings :

  • Substituent electronics and hydrogen-bonding capacity critically influence activity. The hydroxyl group in compound 3b enhances antiproliferative potency (IC₅₀ = 1.85 mM) compared to brominated (IC₅₀ = 55.0 mM) or dihydroquinoxaline derivatives (IC₅₀ = 4.08 mM for compound 4b) .
  • Bulky substituents (e.g., bromine) reduce activity, likely due to steric hindrance .
2-Heterocyclic-Substituted Quinoxalines
Compound Substituent Activity/Application Reference
2-(Thienyl)quinoxaline Thienyl Tuneable deep-red emitters (material science)
BQR695 7-(3,4-Dimethoxyphenyl)quinoxaline + amino-acetamide Anti-plasmodial (PfPI4-kinase inhibition)

Key Findings :

  • Heterocyclic substituents expand functional diversity. Thienyl derivatives are utilized in optoelectronics, while anti-malarial activity in BQR695 highlights therapeutic versatility .
Piperidine-Containing Quinoxalines
Compound Substituent Activity/Property Reference
This compound Piperidin-3-yloxy Hypothesized improved solubility and target engagement
2-Chloro-3-(2-methylpiperidin-1-yl)quinoxaline 2-Methylpiperidin-1-yl Structural analog (discontinued commercial availability)
2-(4-{[(5-Fluoro-2,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline Piperidin-1-yl + pyrimidinyloxy Biochemical potency against HCV NS3/4A protease variants

Key Findings :

  • Piperidine moieties enhance solubility and enable interactions with biological targets through hydrogen bonding or π-stacking .
  • Substituent position on piperidine affects activity. For example, 3-isopropyl groups on P2 quinoxalines in HCV protease inhibitors reduce potency against drug-resistant variants due to steric clashes .

Structure-Activity Relationship (SAR) Insights

Electron-Donating Groups : Hydroxyl or methoxy groups (e.g., compound 3b) improve antiproliferative activity by facilitating target binding .

Steric Effects : Bulky substituents (e.g., bromine, isopropyl) reduce potency by disrupting ligand-receptor interactions .

Ring Modifications: Saturation of the quinoxaline ring (e.g., dihydroquinoxaline) diminishes activity, emphasizing the importance of aromaticity .

Piperidine Role : Piperidine derivatives balance solubility and target engagement, though substituent size and position require optimization .

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal ConditionImpact on Yield
SolventDMF+20% vs. THF
BaseK₂CO₃85% conversion
Reaction Time12–24 hours>90% completion

How can molecular docking and DFT analysis guide the design of this compound derivatives with enhanced bioactivity?

Advanced Research Question
Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations are critical for rational drug design. For example, protoporphyrinogen oxidase (PPO)-inhibiting quinoxaline derivatives were optimized using docking to identify key interactions (e.g., hydrogen bonding with Arg-98 and π-π stacking with heme cofactors) . DFT analysis (B3LYP/6-31G* basis set) can predict electron distribution and reactive sites, such as the quinoxaline ring’s electron-deficient regions, which correlate with herbicide activity .

Q. Methodological Steps :

Target Selection : Prioritize enzymes with known quinoxaline interactions (e.g., kinases, PPO).

Docking Parameters : Use flexible ligand docking to account for piperidine ring conformational changes.

Validation : Compare computational predictions with in vitro assays (e.g., IC₅₀ values).

What in vitro assays are most effective for evaluating the kinase inhibitory potential of this compound derivatives?

Advanced Research Question
Kinase inhibition assays should combine enzymatic and cellular approaches:

  • Enzymatic Assays : Use recombinant kinases (e.g., EGFR, VEGFR) with ADP-Glo™ or fluorescence-based detection to measure IC₅₀ values .
  • Cellular Proliferation Assays : Test derivatives in cancer cell lines (e.g., HeLa, MCF-7) using MTT or CellTiter-Glo®.
  • Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to assess off-target effects.

Q. Table 2: Example Kinase Inhibition Data

DerivativeEGFR IC₅₀ (nM)VEGFR2 IC₅₀ (nM)Selectivity Index
3f 501202.4
3g 753004.0

How do structural modifications at the piperidine moiety influence receptor binding affinity?

Advanced Research Question
Substituents on the piperidine ring modulate steric and electronic interactions with biological targets. For example:

  • Sulfonamide Addition (e.g., 3-chloro-4-fluorobenzenesulfonyl): Enhances adenosine receptor (A₃) antagonism by forming hydrogen bonds with Tyr²⁵⁰ .
  • Hydroxyl Group : Increases solubility but reduces blood-brain barrier penetration.

Q. Table 3: Structure-Activity Relationship (SAR)

SubstituentTarget ReceptorKᵢ (nM)Key Interaction
4-Ethylthio A₁ Adenosine0.5Hydrophobic pocket binding
4-Methyl A₃ Adenosine26π-π stacking with Phe²⁵⁸

What analytical techniques are essential for confirming the structural integrity of synthesized derivatives?

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., piperidinyl proton shifts at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., Q-TOF) confirms molecular formulas (e.g., C₁₃H₁₅N₃O for CID 45786675) .
  • HPLC-PDA : Purity >95% is required for biological testing .

How can researchers resolve discrepancies in reported biological activities across studies?

Advanced Research Question
Discrepancies often arise from:

  • Assay Conditions : Variations in pH, temperature, or cell lines (e.g., Colletotrichum vs. Fusarium species in fungicidal assays) .
  • Compound Stability : Hydrolytic degradation of the piperidinyloxy group in aqueous buffers.
    Mitigation Strategies :
  • Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Use stability-indicating HPLC methods to monitor degradation .

What strategies improve metabolic stability for in vivo studies of quinoxaline derivatives?

Advanced Research Question

  • Deuteration : Replace labile hydrogens on the piperidine ring to slow CYP450-mediated oxidation.
  • Prodrug Design : Esterify hydroxyl groups to enhance bioavailability.
  • Formulation : Use lipid nanoparticles to bypass first-pass metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.